Cas no 57000-13-2 (1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]-)

1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]- structure
57000-13-2 structure
Product Name:1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]-
CAS-nummer:57000-13-2
MF:C14H15N5O2
MW:285.301202058792
CID:368863
PubChem ID:100382
Update Time:2025-04-19

1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]-
    • 8-(benzylamino)-1,3-dimethyl-7H-purine-2,6-dione
    • 8-Benzylaminotheophylline
    • 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((phenylmethyl)amino)-
    • 3,7-Dihydro-1,3-dimethyl-8-((phenylmethyl)amino)-1H-purine-2,6-dione
    • 8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
    • 8-(Benzylamino)theophylline
    • 8-< (phenylmethyl)amino> theophylline
    • 8-Be
    • 8-benzylamino-1,3-dimethyl-3,7(9)-dihydro-purine-2,6-dione
    • 8-benzylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
    • BRN 0309350
    • ChemDiv2_000695
    • NSC293946
    • EU-0073660
    • Oprea1_603806
    • DTXSID40205613
    • Oprea1_456132
    • NSC-293946
    • HMS1370P13
    • Theophylline, 8-benzylamino-
    • SR-01000452382
    • SR-01000452382-1
    • CCG-108040
    • NSC 293946
    • AKOS001626183
    • 57000-13-2
    • SCHEMBL10369640
    • FEUMMCAKDXMNOR-UHFFFAOYSA-N
    • Inchi: 1S/C14H15N5O2/c1-18-11-10(12(20)19(2)14(18)21)16-13(17-11)15-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,15,16,17)
    • InChI-sleutel: FEUMMCAKDXMNOR-UHFFFAOYSA-N
    • LACHT: O=C1C2=C(N=C(NCC3C=CC=CC=3)N2)N(C)C(N1C)=O

Berekende eigenschappen

  • Exacte massa: 285.12275
  • Monoisotopische massa: 285.122575
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 3
  • Complexiteit: 424
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 81.3
  • XLogP3: 1.4

Experimentele eigenschappen

  • Dichtheid: 1.404
  • Kookpunt: 539.3°Cat760mmHg
  • Vlampunt: 280°C
  • Brekindex: 1.685
  • PSA: 81.33
  • LogboekP: 0.64540
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie